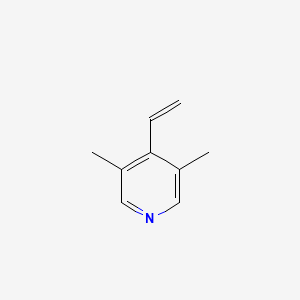

3,5-Dimethyl-4-vinylpyridine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H11N |

|---|---|

Molekulargewicht |

133.19 g/mol |

IUPAC-Name |

4-ethenyl-3,5-dimethylpyridine |

InChI |

InChI=1S/C9H11N/c1-4-9-7(2)5-10-6-8(9)3/h4-6H,1H2,2-3H3 |

InChI-Schlüssel |

MDMMYFSXDYTJAH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=CC(=C1C=C)C |

Herkunft des Produkts |

United States |

The Structural and Mechanistic Architecture of 3,5-Dimethyl-4-vinylpyridine: A Technical Guide

Executive Summary

For researchers and drug development professionals, mastering the reactivity of substituted pyridines is critical for designing targeted pharmacophores and specialized polymeric materials. 3,5-Dimethyl-4-vinylpyridine represents a unique structural paradigm where extreme steric hindrance dictates chemical behavior. This whitepaper deconstructs the chemical identity, steric architecture, and validated synthesis protocols of 3,5-dimethyl-4-vinylpyridine, providing a self-validating mechanistic framework for its application in advanced organic synthesis.

Chemical Identity & Structural Parameters

The core identity of 3,5-dimethyl-4-vinylpyridine is defined by the rigid planar pyridine ring flanked by two methyl groups at the 3- and 5-positions, which heavily shield the reactive vinyl moiety at the 4-position.

Table 1: Physicochemical Properties

| Parameter | Value |

| Chemical Name | 3,5-Dimethyl-4-vinylpyridine |

| CAS Number | 90609-56-6, |

| Molecular Formula | C9H11N[1] |

| Molecular Weight | 133.19 g/mol [1] |

| SMILES | C=CC1=C(C)C=NC=C1C |

| Structural Class | Trialkylated/Alkenyl Pyridine Derivative |

Steric Architecture & Mechanistic Causality

The defining feature of 3,5-dimethyl-4-vinylpyridine is the steric blockade generated by the 3,5-dimethyl groups. In standard pyridine chemistry, the 4-position is highly susceptible to nucleophilic and electrophilic interactions. However, the introduction of methyl groups at the adjacent β -positions fundamentally alters the kinetic landscape[2].

During synthesis from an alcohol intermediate, the formation of a carbonium ion typically leads to an SN1 substitution pathway. In this molecule, the steric shielding by the neighboring methyl groups makes the SN1 reaction kinetically unfavorable. To resolve the high-energy intermediate, the system is forced into rapid proton elimination, exclusively yielding the 4-vinyl double bond[2]. This causality—where steric bulk dictates reaction pathway—is the cornerstone of handling this compound.

Validated Synthesis Protocol

The following methodology details the synthesis of 3,5-dimethyl-4-vinylpyridine from 3,5-dimethyl-4-acetylpyridine. This protocol is designed to leverage the aforementioned steric effects to drive elimination over substitution.

Step-by-Step Workflow

-

Precursor Reduction: Reduce 3,5-dimethyl-4-acetylpyridine to the corresponding secondary alcohol using a standard reducing agent (e.g., sodium borohydride or catalytic hydrogenation).

-

Dehydration via P2O5 : Treat the isolated alcohol intermediate with phosphorus pentoxide ( P2O5 ).

-

Causality: P2O5 is selected as a powerful dehydrating agent to force the formation of the carbonium ion at the 4-position.

-

-

Steric-Driven Elimination: Allow the reaction to proceed under controlled heating. The steric bulk of the 3,5-methyl groups blocks nucleophilic attack (halting the SN1 pathway), forcing the molecule to undergo proton elimination[2].

-

Isolation: Extract the resulting viscous liquid and purify via fractional distillation at reduced pressure to yield pure 3,5-dimethyl-4-vinylpyridine[2].

Fig 1: Synthesis workflow and steric-driven elimination pathway.

Regioselective Reactivity: A Self-Validating System

To prove the structural integrity and the steric blockade of the synthesized compound, a self-validating hydrobromination protocol is employed.

The HBr Validation Protocol

-

Electrophilic Addition: Subject the synthesized 3,5-dimethyl-4-vinylpyridine to concentrated hydrobromic acid (HBr) under identical thermal conditions used for the alcohol dehydration[2].

-

Crystallization: Isolate the resulting crystalline hydrobromide salt.

-

Mechanistic Validation: Standard electrophilic addition to a vinyl group typically follows Markovnikov's rule, placing the halogen at the most substituted carbon (adjacent to the pyridine ring). However, theoretical resonance structures and the extreme steric hindrance at the α -carbon force the bromide ion to attack the terminal carbon[2].

-

Result: The reaction yields 3,5-dimethyl-4-(2-bromoethyl)pyridine , acting as a self-validating proof of the steric blockade[2].

Fig 2: Mechanistic logic of HBr addition dictated by steric hindrance.

Analytical Characterization

Quantitative spectral data is essential for verifying the success of the synthesis and the subsequent validation steps. The following table summarizes the diagnostic signatures of 3,5-dimethyl-4-vinylpyridine and its HBr adduct.

Table 2: Diagnostic Spectral Signatures

| Analytical Method | Diagnostic Signal | Structural Implication |

| 1 H-NMR ( CDCl3 ) | Multiplets at 4.27 τ and 3.62 τ | Confirms the presence of the 4-vinyl group[2]. |

| 1 H-NMR (HBr Adduct) | Disappearance of vinyl multiplets; new multiplet at 6.40 τ | Confirms conversion to −CH2CH2Br , validating the anti-Markovnikov regioselectivity[2]. |

| UV Spectroscopy | λmax 266 nm ( logϵ 3.31) | Indicates extended conjugation between the pyridine ring and the vinyl moiety[2]. |

(Note: NMR data is historically reported in the τ scale, where τ=10−δ in ppm).

References

-

Title: III. THE SYNTHESIS OF NEW 3,5-DIMETHYL-4-SUBSTITUTED PYRIDINES. STERIC EFFECTS AS AN AID TO SY Source: Canadian Science Publishing (Canadian Journal of Chemistry, 1963) URL: [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Properties of 3,5-Dimethyl-4-vinylpyridine Derivatives

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 3,5-dimethyl-4-vinylpyridine and its derivatives. While direct experimental data for this specific class of compounds is not extensively available in public literature, this guide outlines the established experimental and computational methodologies for determining their thermodynamic parameters. By synthesizing information from analogous pyridine and vinyl compounds, we offer insights into the expected thermodynamic behavior and its implications for polymerization, drug development, and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the thermodynamic landscape of these promising molecules.

Introduction: The Significance of Thermodynamic Properties

The pyridine ring is a fundamental scaffold in numerous pharmaceuticals and functional polymers.[1][2][3] Derivatives of 3,5-dimethyl-4-vinylpyridine are of particular interest due to the combined functionalities of the sterically hindered pyridine core and the reactive vinyl group. A comprehensive understanding of their thermodynamic properties—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—is paramount for several key applications:

-

Predicting Reaction Feasibility and Equilibrium: Thermodynamic data allows for the prediction of the spontaneity and equilibrium position of reactions involving these derivatives, which is crucial for optimizing synthesis and polymerization processes.[4][5]

-

Controlling Polymerization: The thermodynamics of polymerization dictates the feasibility and ceiling temperature of the process. For vinylpyridines, these parameters are influenced by the substitution pattern on the pyridine ring.[6][7][8][9]

-

Drug Design and Development: In drug discovery, the binding of a ligand to its target is governed by thermodynamic principles.[10] Understanding the enthalpic and entropic contributions to binding affinity can guide the optimization of lead compounds.[11][12] The solvation properties of these derivatives, which are also thermodynamically driven, are critical for their bioavailability and formulation.[13][14][15][16]

-

Material Stability and Performance: The thermal stability of polymers derived from these monomers is directly related to their thermodynamic properties.[17][18]

This guide will delve into the methodologies for acquiring these critical thermodynamic parameters, providing a framework for the systematic characterization of 3,5-dimethyl-4-vinylpyridine derivatives.

Methodologies for Determining Thermodynamic Properties

The determination of thermodynamic properties relies on a combination of precise experimental measurements and robust computational models.[4][5][19]

Experimental Approaches: Calorimetry

Calorimetry is the primary experimental technique for measuring the heat changes associated with chemical and physical processes, from which thermodynamic state functions can be derived.[20][21]

Static bomb calorimetry is a fundamental technique for determining the standard enthalpy of formation (ΔfH°) of organic compounds.[20][22][23]

Experimental Protocol: Static Bomb Combustion Calorimetry

-

Sample Preparation: A precisely weighed sample of the 3,5-dimethyl-4-vinylpyridine derivative is placed in a crucible within a high-pressure vessel (the "bomb").

-

Oxygen Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Ignition and Measurement: The sample is ignited electrically, and the complete combustion reaction occurs. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is measured with high precision.

-

Calibration: The calorimeter is calibrated using a standard substance with a known heat of combustion, such as benzoic acid.[20]

-

Calculation: From the temperature change and the heat capacity of the calorimeter, the standard internal energy of combustion (ΔcU°) is calculated. The standard enthalpy of combustion (ΔcH°) and subsequently the standard enthalpy of formation (ΔfH°) are then derived using thermodynamic relationships.[24][25]

Causality Behind Experimental Choices: The use of a high-pressure oxygen environment ensures complete and rapid combustion of the organic compound to defined products (CO2, H2O, N2), which is essential for accurate enthalpy calculations. The calibration with a certified standard like benzoic acid ensures the traceability and accuracy of the measurements.

Calvet-type microcalorimetry is a versatile technique used to measure small heat effects, making it suitable for determining enthalpies of sublimation, vaporization, and solution.[20][22]

Experimental Protocol: Determination of Enthalpy of Sublimation/Vaporization

-

Sample Loading: A small amount of the sample is placed in a sample cell within the microcalorimeter.

-

Isothermal Measurement: The heat flow required to maintain a zero temperature difference between the sample cell and a reference cell is measured as the sample sublimes or vaporizes under a controlled atmosphere or vacuum.

-

Data Analysis: The enthalpy of the phase transition is determined by integrating the heat flow signal over time.

Causality Behind Experimental Choices: The differential setup of the Calvet microcalorimeter allows for high sensitivity and minimizes the influence of external temperature fluctuations, enabling the accurate measurement of the subtle heat changes associated with phase transitions.

DSC and TGA are crucial for characterizing the thermal stability and phase behavior of both the monomers and their resulting polymers.[14][15][16][26][27]

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transition temperatures (Tg), and enthalpies of fusion.[14][15][16]

-

TGA measures the change in mass of a sample as a function of temperature. It provides information on thermal decomposition temperatures (Td) and the overall thermal stability of the material.[14][15][16]

Experimental Workflow: Thermal Analysis of a Poly(3,5-dimethyl-4-vinylpyridine) Derivative

Caption: Workflow for thermal characterization.

Computational Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for predicting the thermodynamic properties of molecules where experimental data is lacking.[28][29]

Methodology: DFT Calculations for Thermodynamic Properties

-

Geometry Optimization: The three-dimensional structure of the 3,5-dimethyl-4-vinylpyridine derivative is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure to confirm it is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using isodesmic reactions or atomization energies.

-

Entropy and Heat Capacity Calculation: Standard entropy and heat capacity are calculated from the vibrational, rotational, and translational partition functions.

Causality Behind Experimental Choices: The choice of functional and basis set in DFT calculations is critical for accuracy. Functionals like B3LYP are often a good compromise between computational cost and accuracy for organic molecules.[22] Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are often used to calculate enthalpies of formation as they benefit from the cancellation of systematic errors in the calculations.

Thermodynamic Data for Analogous Compounds

While specific data for 3,5-dimethyl-4-vinylpyridine derivatives is scarce, we can infer their likely thermodynamic behavior by examining related compounds.

Enthalpy of Formation of Pyridine and its Derivatives

The standard enthalpy of formation provides a measure of the thermodynamic stability of a compound relative to its constituent elements.

| Compound | State | ΔfH° (kJ/mol) |

| Pyridine | g | 140.4 ± 0.6 |

| 4-tert-butylpyridine | l | - |

| 2,6-di-tert-butylpyridine | l | - |

| 4-Dimethylaminopyridine | cr | 52.20 ± 1.71 |

(Data sourced from NIST WebBook and other cited literature where available)[20][26][30]

The introduction of alkyl substituents on the pyridine ring generally leads to a more negative (more favorable) enthalpy of formation in the condensed phase.

Thermodynamics of Polymerization of Vinyl Monomers

The polymerization of vinyl monomers is typically an exothermic process, driven by the conversion of a weaker C=C π-bond to a stronger C-C σ-bond.[8]

Key Thermodynamic Considerations for Polymerization

-

Enthalpy of Polymerization (ΔHp°): Generally negative (exothermic) for vinyl monomers. For styrenes and vinylpyridines, this value is influenced by steric and electronic effects of the substituents.[7][31][32] Electron-withdrawing groups on styrene, for instance, can increase the polymerization rate.[31]

-

Entropy of Polymerization (ΔSp°): Always negative, as the disordered monomer molecules become ordered into a polymer chain.[8]

-

Gibbs Free Energy of Polymerization (ΔGp°): ΔGp° = ΔHp° - TΔSp°. Polymerization is spontaneous when ΔGp° is negative.

-

Ceiling Temperature (Tc): The temperature at which ΔGp° = 0 (Tc = ΔHp°/ΔSp°). Above Tc, polymerization is not thermodynamically favorable, and depolymerization may occur.[9]

Logical Relationship in Polymerization Thermodynamics

Caption: Key thermodynamic relationships in polymerization.

For 3,5-dimethyl-4-vinylpyridine, the steric hindrance from the two methyl groups adjacent to the vinyl group may influence the enthalpy of polymerization. Steric hindrance in the polymer can decrease the exothermicity of the polymerization reaction.[7]

Implications for Drug Development and Materials Science

A thorough understanding of the thermodynamic properties of 3,5-dimethyl-4-vinylpyridine derivatives is crucial for their successful application.

-

In Drug Discovery: The binding of a drug molecule to its protein target is a thermodynamically controlled process. Isothermal titration calorimetry (ITC) is a powerful technique to directly measure the enthalpy (ΔH) and binding constant (Ka), from which Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.[33] This information provides a complete thermodynamic signature of the binding event, enabling a more rational approach to lead optimization.[10] The hydrophobic and electrostatic interactions that govern binding are reflected in the thermodynamic parameters.[11]

-

In Materials Science: The thermal properties of polymers derived from 3,5-dimethyl-4-vinylpyridine, such as their glass transition temperature and thermal decomposition temperature, are critical for defining their processing conditions and service lifetime.[17][18] The position of the nitrogen atom and the substitution pattern on the pyridine ring are known to significantly influence these properties in poly(vinylpyridine)s.[17]

Conclusion

References

- Rossini, F.D., Pitzer, K.S., Westrum, E.F., Jr., McCullough, J.P., Skuratov, S.M., Kolesov, V.P., & Tatevsky, V.M. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.

- Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC. (n.d.).

-

Ribeiro da Silva, M.A.V., Matos, M.A.R., & Monte, M.J.S. (2008). Thermochemical Study of Three Hindered Pyridine Derivatives. The Journal of Physical Chemistry B, 112(30), 9164-9170. Available from: [Link]

-

Cabani, S., Conti, G., & Paoletti, P. (1969). Calorimetric study of the reversible hydration of the pyridine aldehydes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 772-775. Available from: [Link]

-

Khan, S.A., Kumar, S., Sharma, A., & Asiri, A.M. (2013). Design, Synthesis, Evaluation and Thermodynamics of 1-Substituted Pyridylimidazo[1,5-a]Pyridine Derivatives as Cysteine Protease Inhibitors. PLoS ONE, 8(8), e70774. Available from: [Link]

-

Ribeiro da Silva, M.A.V., Morais, V.M.F., & Santos, L.M.N.B.F. (2004). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. The Journal of Chemical Thermodynamics, 36(11), 957-964. Available from: [Link]

- Stull, D.R., Westrum, E.F., Jr., & Sinke, G.C. (1969). The Chemical Thermodynamics of Organic Compounds. John Wiley & Sons.

-

Tan, Z.C., Li, Y.J., & Sun, L.X. (2007). Thermal Analysis and Calorimetric Study of 4-Dimethylaminopyridine. Journal of Chemical & Engineering Data, 52(4), 1363-1366. Available from: [Link]

-

Liu, L., & Guo, Q.X. (2006). Molecular recognition thermodynamics of pyridine derivatives by sulfonatocalixarenes at different pH values. The Journal of Organic Chemistry, 71(17), 6468-6473. Available from: [Link]

- Goodwin, A.R.H., Marsh, K.N., & Wakeham, W.A. (Eds.). (2003). Experimental Thermodynamics, Vol VI: Measurement of Thermodynamic Properties of Single Phases. Elsevier.

-

Ramos, R.S., et al. (2026). Analysis of bipyridine derivatives by calorimetry and thermogravimetry: a thermochemical perspective. Journal of Thermal Analysis and Calorimetry. Available from: [Link]

-

Khan, S.A., Kumar, S., Sharma, A., & Asiri, A.M. (2013). Design, synthesis, evaluation and thermodynamics of 1-substituted pyridylimidazo[1,5-a]pyridine derivatives as cysteine protease inhibitors. PLoS One, 8(8), e70774. Available from: [Link]

-

Wiedemann, J., et al. (2012). Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. Organometallics, 31(1), 239-249. Available from: [Link]

-

Liu, Y., et al. (2025). Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach. The Journal of Physical Chemistry A. Available from: [Link]

-

Garden, J.A., et al. (2016). Hydrophosphination of Styrene and Polymerization of Vinylpyridine: A Computational Investigation of Calcium-Catalyzed Reactions and the Role of Fluxional Noncovalent Interactions. Journal of the American Chemical Society, 138(49), 16014-16026. Available from: [Link]

-

Denmark, S.E. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Available from: [Link]

-

Vitello, A., Mettee, H., & Balendiran, G.K. (2025). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Journal of Materials Science and Chemical Engineering, 13, 19-39. Available from: [Link]

-

Roberts, D.E. (1951). Heats of polymerization. A summary of published values and their relation to structure. Journal of Research of the National Bureau of Standards, 46(4), 334-357. Available from: [Link]

-

Johansen, S.L. (2022). Nitrogen-Heterocycles in the Interstellar Medium: Experimental and Computational Approaches to an Astrochemical Mystery. UC Davis. Available from: [Link]

-

Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Available from: [Link]

-

Kennemur, J.G., Hillmyer, M.A., & Bates, F.S. (2021). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, 54(17), 7724-7731. Available from: [Link]

-

Pyridine. (n.d.). Wikipedia. Available from: [Link]

-

Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643-5648. Available from: [Link]

-

Zhang, Y., et al. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega, 8(39), 35849-35858. Available from: [Link]

-

Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643-5648. Available from: [Link]

-

Rahman, M.A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Results in Chemistry, 5, 100894. Available from: [Link]

-

Swift, T., et al. (2019). Greener, Faster, Stronger: The Benefits of Deep Eutectic Solvents in Polymer and Materials Science. Advanced Science, 6(23), 1901594. Available from: [Link]

-

Patras, K.N., et al. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Polymers, 14(4), 803. Available from: [Link]

-

Patras, K.N., et al. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Polymers, 14(4), 803. Available from: [Link]

-

Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(2), 487. Available from: [Link]

-

Pyridine Enthalpy of Formation. (n.d.). Active Thermochemical Tables. Available from: [Link]

-

Patras, K.N., et al. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Polymers, 14(4), 803. Available from: [Link]

-

Importance of Thermodynamics in Drug Designing. (n.d.). Available from: [Link]

-

3.10: Standard Enthalpies of Formation. (2023). Chemistry LibreTexts. Available from: [Link]

-

Standard Enthalpy of Formation for Various Compounds*. (n.d.). Available from: [Link]

-

Table 1. Thermodynamic data at 25oC for assorted inorganic substances. (n.d.). Available from: [Link]

-

Patras, K.N., et al. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Polymers, 14(4), 803. Available from: [Link]

-

Pyridine. (n.d.). NIST WebBook. Available from: [Link]

-

Driva, P., Bexis, P., & Pitsikalis, M. (2011). Radical copolymerization of 2-vinyl pyridine and oligo(ethylene glycol) methyl ether methacrylates: Monomer reactivity ratios and thermal properties. European Polymer Journal, 47(4), 762-771. Available from: [Link]

-

3.1: Thermodynamics of Polymerization. (2024). Chemistry LibreTexts. Available from: [Link]

-

Zhang, Y., et al. (2022). Toward Recyclable Polymers: Ring-Opening Polymerization Enthalpy from First-Principles. ACS Materials Letters, 4(6), 1146-1152. Available from: [Link]

-

Enthalpy of Formation Reaction & Heat of Combustion, Enthalpy Change Problems Chemistry. (2017). YouTube. Available from: [Link]

-

Pyridine. (n.d.). NIST WebBook. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 10. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 11. Design, Synthesis, Evaluation and Thermodynamics of 1-Substituted Pyridylimidazo[1,5-a]Pyridine Derivatives as Cysteine Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, evaluation and thermodynamics of 1-substituted pyridylimidazo[1,5-a]pyridine derivatives as cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties [mdpi.com]

- 15. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. geca.area.ge.cnr.it [geca.area.ge.cnr.it]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Calorimetric study of the reversible hydration of the pyridine aldehydes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. youtube.com [youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Pyridine [webbook.nist.gov]

- 31. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Molecular recognition thermodynamics of pyridine derivatives by sulfonatocalixarenes at different pH values - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 3,5-Dimethyl-4-vinylpyridine (3,5-DM-4-VP) as an Advanced Sterically-Tuned Ligand in Transition Metal Complexes

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Areas: Metallopolymer Synthesis, Catalytic Membranes, and Targeted Delivery Networks

Strategic Ligand Design: Mechanistic Overview

While standard 4-vinylpyridine (4-VP) is a ubiquitous ligand in coordination chemistry, its high reactivity often leads to premature polymerization or unwanted cross-linking during metal complexation. 3,5-Dimethyl-4-vinylpyridine (3,5-DM-4-VP) solves this through precise molecular architecture, offering two distinct mechanistic advantages:

-

Electronic Modulation (Enhanced σ -Donation): The methyl groups at the 3 and 5 positions exert a positive inductive (+I) effect. This funnels electron density toward the pyridine nitrogen, increasing its basicity (pKa) and making it a vastly superior σ -donor for transition metals (e.g., Ru, Cu, Ni) compared to unsubstituted 4-VP.

-

Steric Shielding (Orthogonal Decoupling): The steric bulk of the 3,5-dimethyl groups forces the 4-vinyl tail out of coplanarity with the aromatic pyridine ring. As established in foundational structural studies of substituted pyridines ([1]), this breaks the extended π -conjugation. The causality is profound: by electronically decoupling and sterically shielding the vinyl group, researchers can subject the nitrogen center to harsh metal coordination conditions without triggering spontaneous thermal auto-polymerization of the vinyl tail.

Quantitative Data: Ligand Comparison

The structural modifications of 3,5-DM-4-VP fundamentally alter both its coordination thermodynamics and its downstream macromolecular properties.

| Property | 4-Vinylpyridine (4-VP) | 3,5-Dimethyl-4-vinylpyridine (3,5-DM-4-VP) | Mechanistic Consequence |

| Nitrogen Basicity ( pKa ) | ~5.4 | ~6.2 | Stronger metal-ligand bond; resists dissociation in acidic microenvironments. |

| Vinyl-Pyridine Coplanarity | Coplanar (Conjugated) | Orthogonal (Sterically Hindered) | Loss of resonance; isolates vinyl reactivity for controlled post-modification. |

| Spontaneous Polymerization | High Risk | Low Risk | Enables the isolation of highly pure monomeric transition metal complexes. |

| Polymer Glass Transition ( Tg ) | Baseline (~145 °C) | Highly Elevated (>200 °C) | Increased chain rigidity due to steric locking and metal coordination cross-links. |

Workflow Visualization

Workflow of 3,5-DM-4-VP metal coordination and subsequent controlled polymerization.

Experimental Protocols (Self-Validating Systems)

The following protocols detail the synthesis of a ruthenium-based metallomonomer and its subsequent polymerization. Every step is designed with built-in validation to ensure scientific integrity.

Protocol A: Synthesis of Monomeric [RuCl2(CO)2(3,5-DM-4-VP)2] Complex

Objective: Coordinate the ligand to a ruthenium center while perfectly preserving the reactive vinyl group.

Causality of Experimental Design: The [RuCl2(CO)3]2 dimer is utilized because the borderline basicity of the pyridine nitrogen efficiently cleaves the dichloride bridge ([2]). The steric bulk of the 3,5-dimethyl groups physically prevents the formation of tris-ligated complexes, ensuring strict stoichiometric control and yielding a predictable pseudo-octahedral geometry.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of [RuCl2(CO)3]2 dimer in 20 mL of anhydrous Tetrahydrofuran (THF) in a Schlenk flask under a strict argon atmosphere.

-

Ligand Addition: Add 4.2 mmol of 3,5-DM-4-VP (a slight stoichiometric excess) dissolved in 5 mL of THF dropwise over 10 minutes.

-

Coordination: Reflux the mixture at 65 °C for 4 hours.

-

Causality: Thermal energy is required to overcome the activation barrier for dichloride bridge cleavage. However, the temperature must be strictly maintained below 70 °C to prevent thermal auto-polymerization of the vinyl groups.

-

-

Isolation: Cool the solution to room temperature. Concentrate the mixture under reduced pressure and precipitate the complex by dropping it into 100 mL of ice-cold hexanes. Filter and dry under a vacuum.

Self-Validation Checkpoints:

-

FTIR Spectroscopy: The uncoordinated 3,5-DM-4-VP exhibits characteristic pyridine ring vibrations at ~1558, 1494, and 1415 cm⁻¹. Upon successful metal coordination, these bands must undergo a distinct blue shift (e.g., moving to >1600 cm⁻¹) due to the withdrawal of electron density by the Ru2+ center ([2]).

-

¹H NMR Spectroscopy: Verify the integrity of the vinyl protons (multiplets at ~5.5–6.5 ppm). A loss of these peaks indicates catastrophic premature polymerization.

Protocol B: Controlled RAFT Polymerization of the Metallomonomer

Objective: Polymerize the isolated complex into a well-defined metallopolymer network for materials or drug-delivery applications.

Causality of Experimental Design: Reversible Addition-Fragmentation chain Transfer (RAFT) is selected over standard free-radical polymerization. The steric hindrance of the 3,5-dimethyl groups slows the propagation rate. Using a RAFT agent ensures a low polydispersity index (PDI) and prevents early termination events, which is critical for achieving reproducible mechanical and catalytic properties.

Step-by-Step Methodology:

-

Reaction Assembly: Combine 5.0 mmol of the synthesized [RuCl2(CO)2(3,5-DM-4-VP)2] monomer, 0.05 mmol of CPADB (RAFT chain transfer agent), and 0.01 mmol of AIBN (radical initiator) in 10 mL of anhydrous Dimethylformamide (DMF).

-

Deoxygenation: Perform three rigorous freeze-pump-thaw cycles.

-

Causality: Oxygen rapidly quenches propagating radicals. Because the sterically hindered 3,5-DM-4-VP moiety propagates slower than standard monomers, the system is highly susceptible to oxygen-induced termination.

-

-

Polymerization: Seal the ampoule and heat the reaction mixture in an oil bath at 70 °C for 24 hours.

-

Quenching & Purification: Stop the reaction by rapid cooling to 0 °C and exposing the mixture to atmospheric oxygen. Precipitate the resulting metallopolymer in excess diethyl ether, filter, and dry under vacuum.

Self-Validation Checkpoints:

-

DSC (Differential Scanning Calorimetry): The resulting metallopolymer will exhibit a significantly enhanced Glass Transition Temperature ( Tg ). While standard poly(4-vinylpyridine) has a Tg of ~145 °C, this sterically locked, metal-coordinated network will routinely exhibit a Tg exceeding 200 °C ([3][4]).

-

GPC (Gel Permeation Chromatography): Elute using DMF (with 0.05 M LiBr to prevent column interaction) to confirm a narrow PDI (< 1.3), validating the living nature of the RAFT process.

References

-

Kutney, J. P., & Tabata, T. (1963). III. The Synthesis of New 3,5-Dimethyl-4-Substituted Pyridines. Steric Effects as an Aid to Synthesis. Canadian Journal of Chemistry, 41(3), 695-702.[Link]

-

McCurdie, M. P., & Belfiore, L. A. (1999). Spectroscopic analysis of transition-metal coordination complexes based on poly(4-vinylpyridine) and dichlorotricarbonylruthenium(II). Polymer, 40(10), 2889-2902.[Link]

-

Belfiore, L. A., Pires, A. T. N., Wang, Y., Graham, H., & Ueda, E. (1992). Transition-metal coordination in polymer blends and model systems. Macromolecules, 25(11), 2935-2941.[Link]

Sources

Application Notes and Protocols: Preparation of 3,5-Dimethyl-4-Vinylpyridine Based Hydrogels

Introduction: The Rationale for 3,5-Dimethyl-4-Vinylpyridine Hydrogels

Hydrogels, three-dimensional polymeric networks capable of absorbing and retaining large volumes of water, are at the forefront of biomedical research, particularly in drug delivery and tissue engineering.[1] Among these, stimuli-responsive hydrogels, which undergo significant changes in their properties in response to environmental triggers like pH, have garnered immense interest.[2][3] Poly(4-vinylpyridine) (P4VP) based hydrogels are a classic example of pH-responsive materials. The pyridine moiety in the polymer backbone possesses a lone pair of electrons on the nitrogen atom, which can be protonated under acidic conditions. This protonation leads to electrostatic repulsion between the polymer chains, causing the hydrogel network to expand and swell.[4] As the pH increases, deprotonation occurs, the repulsive forces diminish, and the hydrogel deswells. This reversible swelling behavior makes them ideal candidates for site-specific drug delivery, particularly in the fluctuating pH environments of the gastrointestinal tract or tumor microenvironments.[2]

This application note details the preparation of a novel hydrogel based on a derivative, 3,5-dimethyl-4-vinylpyridine (DM4VP) . The introduction of two methyl groups at the 3 and 5 positions of the pyridine ring is hypothesized to modulate the hydrogel's properties in several key ways:

-

Increased Basicity: The electron-donating nature of the methyl groups is expected to increase the electron density on the pyridine nitrogen, thereby increasing its basicity (pKa). The pKa of 3,5-dimethylpyridine (3,5-lutidine) is approximately 6.15[5][6], which is higher than that of pyridine (pKa ≈ 5.2). This shift should tune the pH-responsive swelling transition to a range closer to physiological pH, offering more precise control over drug release in specific biological compartments.

-

Enhanced Hydrophobicity: The addition of methyl groups increases the hydrophobicity of the polymer backbone. This can influence the hydrogel's interaction with hydrophobic drugs, potentially increasing loading capacity and modulating release kinetics.

-

Modified Network Structure: The steric hindrance from the methyl groups may affect the polymerization kinetics and the final three-dimensional structure of the hydrogel network, influencing its mechanical properties and swelling capacity.

This guide provides a comprehensive, research-level protocol for the synthesis of the DM4VP monomer, its subsequent polymerization into a crosslinked hydrogel, and detailed methods for its characterization. The protocols are designed for researchers in materials science, polymer chemistry, and pharmaceutical development, providing not just a series of steps, but the scientific rationale underpinning the experimental design.

PART 1: Monomer Synthesis (Proposed Route)

As 3,5-dimethyl-4-vinylpyridine is not a commonly available commercial monomer, a synthetic route is required. A scientifically sound and established method for creating vinyl-substituted pyridines is the dehydration of the corresponding hydroxyethyl derivative.[7] The following is a proposed two-step synthesis starting from the commercially available 3,5-dimethylpyridine.

Workflow for 3,5-Dimethyl-4-Vinylpyridine Monomer Synthesis

Caption: Proposed synthetic workflow for 3,5-dimethyl-4-vinylpyridine (DM4VP).

Protocol 1.1: Synthesis of 4-(1-Hydroxyethyl)-3,5-dimethylpyridine

Causality: This step involves the creation of a carbon-carbon bond at the 4-position of the pyridine ring. The methyl groups at positions 3 and 5 sterically hinder positions 2 and 6, and direct metallation to the C4 position, which is then quenched with an electrophile (acetaldehyde) to form the desired secondary alcohol.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethylpyridine (1 eq.) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via the dropping funnel over 30 minutes. A color change to deep red or brown indicates the formation of the lithiated intermediate. Stir the mixture at -78 °C for 2 hours.

-

Electrophilic Quench: Add acetaldehyde (1.5 eq.), freshly distilled, dropwise to the solution while maintaining the temperature at -78 °C.

-

Reaction Quench & Extraction: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-(1-hydroxyethyl)-3,5-dimethylpyridine.

Protocol 1.2: Dehydration to 3,5-Dimethyl-4-vinylpyridine (DM4VP)

Causality: The elimination of water from the secondary alcohol generates the vinyl group. This reaction is typically catalyzed by a base or acid under heat.[7] Using a high-boiling inert solvent allows for the continuous removal of the lower-boiling vinylpyridine product by distillation as it is formed.

-

Reaction Setup: In a distillation apparatus, place an inert, high-boiling solvent (e.g., triethanolamine) and a catalytic amount of solid sodium hydroxide (e.g., 1-5% by weight of the reaction medium).[7] Heat the mixture to 180-220 °C with vigorous stirring.

-

Reactant Addition: Slowly add the 4-(1-hydroxyethyl)-3,5-dimethylpyridine, optionally mixed with water (e.g., 1:1 by volume), dropwise into the hot catalyst-solvent mixture.[7]

-

Product Collection: The 3,5-dimethyl-4-vinylpyridine product will form and distill out of the reaction mixture along with water. Collect the distillate.

-

Purification and Stabilization: Separate the organic layer from the distillate. Dry it over anhydrous potassium carbonate. The monomer is prone to polymerization and should be purified by vacuum distillation. Add a stabilizer, such as hydroquinone (~100 ppm), to the purified monomer for storage at low temperatures.[8]

PART 2: Hydrogel Synthesis

The synthesis of the hydrogel is achieved through the free-radical polymerization of the DM4VP monomer in the presence of a crosslinking agent. This method is robust and widely used for vinyl monomers.[9][10]

Workflow for DM4VP Hydrogel Synthesis

Caption: General workflow for the free-radical synthesis of p(DM4VP) hydrogels.

Materials and Reagents

| Reagent/Material | Supplier | Purpose |

| 3,5-Dimethyl-4-vinylpyridine (DM4VP) | Synthesized | Monomer |

| N,N'-Methylenebis(acrylamide) (MBA) | Sigma-Aldrich | Crosslinker |

| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Sigma-Aldrich | Thermal Initiator |

| Dimethylformamide (DMF) | Fisher Scientific | Solvent |

| Ethanol | Fisher Scientific | Purification Solvent |

| Deionized Water | In-house | Purification & Swelling Medium |

Protocol 2.1: Preparation of p(DM4VP) Hydrogel

Causality: This protocol utilizes a solution polymerization method. AIBN is chosen as a thermal initiator because its decomposition rate is suitable for typical polymerization temperatures (60-80 °C) and it is soluble in organic solvents like DMF.[9] N,N'-Methylenebis(acrylamide) (MBA) is a common crosslinker for vinyl monomers that creates covalent bonds between polymer chains, forming the stable 3D network necessary for a hydrogel.[11][12] The concentration of the crosslinker is a critical parameter that controls the crosslink density, which in turn dictates the swelling ratio and mechanical strength of the final hydrogel.

-

Preparation of Polymerization Solution: In a glass vial, prepare the monomer solution according to the desired crosslinking density (see Table 1). For a typical synthesis, dissolve 500 mg of DM4VP monomer and 15 mg of MBA (3 mol% with respect to the monomer) in 1.0 mL of DMF.

-

Initiator Addition: Add 5 mg of AIBN (1 mol% with respect to the monomer) to the solution and sonicate briefly to ensure complete dissolution.

-

Degassing: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Polymerization: Seal the vial and place it in a preheated oil bath or oven at 70 °C for 24 hours. The solution will become a solid, transparent gel.

-

Purification: After polymerization, remove the hydrogel from the vial. Cut it into discs of a desired size. Place the discs in a large volume of ethanol to wash out any unreacted monomer, initiator, and the DMF solvent. Replace the ethanol every 12 hours for 2-3 days.

-

Hydration & Storage: Transfer the purified hydrogel discs to deionized water for hydration. After 24 hours, transfer them to fresh deionized water and store at 4 °C.

Table 1: Example Formulations for Varying Crosslink Densities

| Formulation ID | DM4VP (mg) | MBA (mol%) | MBA (mg) | AIBN (mg) | DMF (mL) | Expected Property |

| DM4VP-HD | 500 | 5 | 25 | 5 | 1.0 | High Density, Lower Swelling, Higher Stiffness |

| DM4VP-MD | 500 | 3 | 15 | 5 | 1.0 | Medium Density, Moderate Swelling & Stiffness |

| DM4VP-LD | 500 | 1 | 5 | 5 | 1.0 | Low Density, Higher Swelling, Lower Stiffness |

PART 3: Hydrogel Characterization

Thorough characterization is essential to understand the structure-property relationships of the newly synthesized hydrogels.

Protocol 3.1: Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is used to confirm the successful polymerization of the monomer and the incorporation of its functional groups into the hydrogel network.

-

Sample Preparation: Lyophilize (freeze-dry) a small piece of the purified hydrogel to obtain a dry, porous solid. Grind the dried hydrogel into a fine powder and mix with potassium bromide (KBr) to prepare a pellet.

-

Data Acquisition: Analyze the sample using an FTIR spectrometer.

-

Expected Spectra: The spectrum should confirm the presence of characteristic peaks for the polyvinyl backbone and the dimethyl-substituted pyridine ring. Key peaks to identify include C-H stretching from the polymer backbone (~2850-2950 cm⁻¹) and characteristic pyridine ring stretching vibrations (~1600 cm⁻¹ and 1400-1500 cm⁻¹).[13][14][15][16] A comparison with the monomer spectrum should show the disappearance of the vinyl C=C stretching peak (~1630 cm⁻¹).

Protocol 3.2: Scanning Electron Microscopy (SEM)

Causality: SEM is used to visualize the three-dimensional porous microstructure of the hydrogel network. The pore size and interconnectivity are critical for water transport, swelling kinetics, and drug diffusion.[1][17]

-

Sample Preparation: Equilibrate a hydrogel sample in deionized water. Plunge-freeze the swollen hydrogel in liquid nitrogen to preserve its hydrated structure and then lyophilize it for at least 48 hours.[18][19]

-

Coating: Mount the freeze-dried sample on an SEM stub using carbon tape and sputter-coat it with a thin layer of gold or palladium to make it conductive.

-

Imaging: Image the cross-section of the fractured hydrogel using a scanning electron microscope. Analyze the images to determine the average pore size and observe the network morphology.[20]

Protocol 3.3: pH-Responsive Swelling Studies

Causality: This is the most critical test to validate the "smart" functionality of the hydrogel. The swelling ratio is a direct measure of the hydrogel's ability to absorb and retain water, which is governed by the protonation state of the pyridine groups as a function of pH.[21][22][23]

-

Sample Preparation: Use circular discs of the hydrogel of known diameter. Lyophilize the discs and record their dry weight (Wd).

-

Equilibrium Swelling: Place the dried hydrogel discs in separate buffer solutions of varying pH (e.g., from pH 2 to pH 10).

-

Measurement: At regular intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and record their swollen weight (Ws). Continue until the weight remains constant, indicating equilibrium swelling has been reached (typically 24-48 hours).

-

Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the following formula: ESR = (Ws - Wd) / Wd

-

Data Analysis: Plot the ESR as a function of pH. A sharp increase in ESR is expected as the pH drops below the pKa of the polymer (expected around pH 5.5-6.5), demonstrating the pH-responsive behavior.

Protocol 3.4: Rheological Characterization

Causality: Rheology provides quantitative data on the mechanical properties of the hydrogel, such as its stiffness and viscoelasticity. These properties are crucial for applications where the hydrogel must maintain its structural integrity.[4][24][25]

-

Sample Preparation: Use a fully swollen hydrogel disc of a diameter matching the rheometer's parallel plate geometry.

-

Test 1: Strain Sweep: Perform an oscillatory strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

-

Test 2: Frequency Sweep: Within the LVER determined from the strain sweep, perform a frequency sweep (e.g., 0.1 to 100 rad/s) to characterize the hydrogel's viscoelastic properties. For a crosslinked gel, G' should be significantly larger than G'' and relatively independent of frequency.

-

Data Analysis: Report the storage modulus (G') from the plateau region of the frequency sweep as a measure of the hydrogel's stiffness.

References

- Gaharwar, A. K., Peppas, N. A., & Khademhosseini, A. (2014). Highly Extensible, Tough, and Resilient Hydrogels.

-

De, S. K., Aluru, N. R., Johnson, B., Crone, W. C., Beebe, D. J., & Moore, J. (2002). Equilibrium swelling and kinetics of pH-responsive hydrogels: models, experiments, and simulations. Journal of Microelectromechanical Systems, 11(5), 544-555. [Link]

-

De, S. K., Aluru, N. R., Johnson, B., Crone, W. C., Beebe, D. J., & Moore, J. (2002). Equilibrium swelling and kinetics of pH-responsive hydrogels: Models, experiments, and simulations. ResearchGate. [Link]

-

TA Instruments. (n.d.). Rheological Analysis of Hydrogel Materials. [Link]

- Alam, K., Iqbal, M., Hasan, A., & Al-Maskari, N. (2021). Rheological characterization of biological hydrogels in aqueous state. Journal of Applied Polymer Science, 138(48), 51473.

-

PatSnap. (2025). Hydrogel Crosslinker Selection Guide: Chemical, Physical and Enzymatic Options — Pros & Cons. Eureka by PatSnap. [Link]

-

Sahu, P., & Selvan, S. T. (2020). Multiphysics Simulation of the Swelling Kinetics of pH-Responsive Anionic Hydrogels. EngRxiv. [Link]

- Zuidema, J. M., Rivet, C. J., Gilbert, R. J., & Morrison, F. A. (2014). A protocol for rheological characterization of hydrogels for tissue engineering strategies.

-

De, S. K., Aluru, N. R., Johnson, B., Crone, W. C., Beebe, D. J., & Moore, J. (2002). Equilibrium swelling and kinetics of pH-responsive hydrogels: models, experiments, and simulations. IEEE Xplore. [Link]

- Van den Bulcke, A. I., Bogdanov, B., De Rooze, N., Schacht, E. H., Cornelissen, M., & Berghmans, H. (2000). Structural and rheological properties of methacrylamide modified gelatin hydrogels. Biomacromolecules, 1(1), 31-38.

-

Wako Pure Chemical Industries. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. [Link]

-

Papagiannopoulos, P., Pispas, S., & Floudas, G. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Polymers, 14(4), 795. [Link]

-

Wikidata. (2025). 3,5-dimethylpyridine. [Link]

- Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. American Journal of Polymer Science, 4(2), 25-31.

-

Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. University of Southern Mississippi. [Link]

-

Torres-Pérez, J., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI. [Link]

- Li, H., Ng, T. Y., Yew, Y. K., & Lam, K. Y. (2004). Modeling and Simulation of the Swelling Behavior of pH-Stimulus-Responsive Hydrogels. Biomacromolecules, 6(1), 109-120.

- Ahsan, A., et al. (2021). Mecanisms of the chemical crosslinking to obtain the hydrogels. Research, Society and Development, 10(10), e182101018868.

- Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105-121.

-

ResearchGate. (n.d.). Common cross-linkers used in the synthesis of hydrogels. [Link]

-

ResearchGate. (n.d.). Quantification of hydrogel morphology from the SEM images. [Link]

-

Seah, I., et al. (2025). Decoding Hydrogel Porosity: Advancing the Structural Analysis of Hydrogels for Biomedical Applications. Advanced Healthcare Materials. [Link]

- Ahsan, A., et al. (2023). Mecanisms of the chemical crosslinking to obtain the hydrogels. Research, Society and Development, 12(8), e18212843073.

-

U.S. Army Research Laboratory. (n.d.). Thermal and FTIR Characterization of Poly (4-vinylpyridine) Crosslinked with Metal Salts. DTIC. [Link]

-

University of Basrah. (n.d.). Kinetics of Vinyl Free Radical Polymerization in Simple Systems. [Link]

- Michálek, J., et al. (2020). Microscopic Structure of Swollen Hydrogels by Scanning Electron and Light Microscopies: Artifacts and Reality. Polymers, 12(3), 569.

- Nguyen, T. U., et al. (2021). Evaluation of techniques used for visualisation of hydrogel morphology and determination of pore size distributions.

-

ResearchGate. (n.d.). Thermal and FTIR Characterization of Poly (4-vinylpyridine) Crosslinked with Metal Salts. [Link]

-

ResearchGate. (n.d.). FTIR spectra of ( a ) poly(4-vinyl pyridine); ( b ) poly(4VP-co-NVP); and ( c ) poly(BVPC-co-NVP). [Link]

-

PubChem. (n.d.). 3,5-Dimethylpyridine. [Link]

- Shagzhadov, A., et al. (2016). Free Radical Polymerization Behavior of the Vinyl Monomers from Plant Oil Triglycerides. Biomacromolecules, 17(10), 3379-3386.

- Profft, E., & Schneider, F. (1964). Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines. U.S.

- Lee, A. R., et al. (1997). Synthesis of 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. HETEROCYCLES, 45(1), 77-84.

-

Wikipedia. (n.d.). 3,5-Lutidine. [Link]

- Patel, D. A., & Vasoya, S. L. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.

- Google Patents. (n.d.).

-

Tuoda. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

-

FooDB. (2010). Showing Compound 4-Vinylpyridine (FDB004426). [Link]

-

Zhang, Y., et al. (2022). Unidirectional Nanopore Dehydration Induces an Anisotropic Polyvinyl Alcohol Hydrogel Membrane with Enhanced Mechanical Properties. MDPI. [Link]

-

Preprints.org. (n.d.). Polyacetylene Prepared by Chemical Dehydration of Poly(vinyl Alcohol). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Multiphysics Simulation of the Swelling Kinetics of pH-Responsive Anionic Hydrogels [comsol.com]

- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 4. pure.hw.ac.uk [pure.hw.ac.uk]

- 5. wap.guidechem.com [wap.guidechem.com]

- 6. 3,5-Lutidine - Wikipedia [en.wikipedia.org]

- 7. US3149116A - Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines - Google Patents [patents.google.com]

- 8. 4-Vinylpyridine, 95%, stabilized 250 mL | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 10. pslc.ws [pslc.ws]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Decoding Hydrogel Porosity: Advancing the Structural Analysis of Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Evaluation of techniques used for visualisation of hydrogel morphology and determination of pore size distributions - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 21. aluru.mechse.illinois.edu [aluru.mechse.illinois.edu]

- 22. Equilibrium swelling and kinetics of pH-responsive hydrogels: models, experiments, and simulations | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Rheological characterization of cell-laden alginate-gelatin hydrogels for 3D biofabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 25. books.rsc.org [books.rsc.org]

The Use of 3,5-Dimethyl-4-Vinylpyridine in the Development of Advanced Ion Exchange Resins

An Application and Protocol Guide

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis, characterization, and application of ion exchange resins based on the 3,5-dimethyl-4-vinylpyridine monomer. Ion exchange resins are insoluble polymeric materials with ionizable functional groups that have found extensive use in drug delivery for applications such as taste-masking, controlled release, and enhancing drug stability.[1][2][3][4] The unique properties of the 3,5-dimethyl-4-vinylpyridine monomer, specifically the steric hindrance and basicity conferred by the methyl groups flanking the nitrogen atom, offer the potential to create resins with tailored performance characteristics. This document is intended for researchers, chemists, and drug development professionals, providing both the theoretical foundation and practical methodologies for leveraging this specialized monomer in the creation of next-generation drug delivery vehicles.

Introduction to Vinylpyridine-Based Ion Exchange Resins

Ion exchange is a reversible chemical process where ions are interchanged between a solid material—the ion exchange resin—and a liquid solution.[5] These resins are typically composed of a cross-linked polymer matrix to which charged functional groups are covalently attached.[6] Resins based on vinylpyridine monomers are classified as weak base anion exchangers, capable of adsorbing anions from acidic solutions. The nitrogen atom in the pyridine ring provides the site for this interaction.

The versatility of these resins is significantly enhanced by a post-polymerization reaction known as quaternization. This process converts the tertiary amine of the pyridine ring into a quaternary ammonium group, transforming the weak base resin into a strong base anion exchanger with a permanent positive charge.[7][8] This modification allows the resin to function across a wider pH range and enhances its interaction with anionic drug molecules.

While poly(4-vinylpyridine) (P4VP) is a commonly used precursor, substituting the pyridine ring can fine-tune the resin's properties.[9] The introduction of two methyl groups at the 3 and 5 positions of 4-vinylpyridine creates a monomer with distinct electronic and steric characteristics that are imparted to the final polymer, influencing its swelling behavior, ion exchange kinetics, and thermal stability.

The Monomer: 3,5-Dimethyl-4-Vinylpyridine

The choice of monomer is critical as it dictates the fundamental properties of the resulting polymer. 3,5-Dimethyl-4-vinylpyridine, a derivative of 4-vinylpyridine (4-VP), offers a unique combination of features.

-

Chemical Structure: The vinyl group at the 4-position allows for polymerization, while the pyridine ring provides the functional core.

-

Enhanced Basicity: The two methyl groups are electron-donating, which increases the electron density on the nitrogen atom. This makes the pyridine nitrogen more basic (higher pKa) compared to the unsubstituted 4-VP. This enhanced basicity can lead to stronger interactions with acidic species and influence the drug loading capacity.

-

Steric Hindrance: The methyl groups flank the nitrogen atom, creating steric bulk. This can affect the rate of quaternization and the accessibility of the ion exchange site to large molecules, a factor that can be exploited to achieve size-selective binding or controlled release kinetics.

Comparative Properties of Vinylpyridine Monomers

To understand the impact of substitution, it is useful to compare the properties of the resulting homopolymers.

| Property | Poly(2-vinylpyridine) (P2VP) | Poly(4-vinylpyridine) (P4VP) | Poly(3,5-dimethyl-4-vinylpyridine) (P(3,5-DM-4VP)) |

| Glass Transition Temp. (Tg) | ~104 °C[9] | ~142 °C[9] | Expected to be >142 °C due to increased chain rigidity |

| pKa of Conjugate Acid | ~4.1 - 4.98[9] | ~3 - 4[9] | Expected to be >4 due to electron-donating methyl groups |

| Steric Access to Nitrogen | High (Nitrogen adjacent to backbone) | Low (Nitrogen exposed) | Moderate (Flanked by methyl groups) |

| Solubility | Soluble in various organic solvents like DMF, THF, toluene, alcohols.[9][10] | Soluble in DMF, acetic acid, and lower alcohols.[9] | Expected to have similar solubility in polar organic solvents. |

Synthesis and Functionalization Workflow

The development of a functional ion exchange resin from 3,5-dimethyl-4-vinylpyridine is a multi-step process involving polymerization to create a cross-linked polymer matrix, followed by quaternization to install permanent positive charges.

Caption: Key techniques for the characterization of ion exchange resins.

Protocol 3: Determination of Ion Exchange Capacity (IEC)

Rationale: IEC is the most critical parameter for an ion exchange resin, as it defines the quantity of ions that can be exchanged per unit mass of resin. This protocol uses a standard acid-base titration method.

Materials:

-

Dry, quaternized strong base resin (in Chloride form)

-

1.0 M Sodium Chloride (NaCl) solution

-

0.1 M Sodium Hydroxide (NaOH) solution, standardized

-

0.1 M Hydrochloric Acid (HCl) solution

-

Phenolphthalein indicator

Procedure:

-

Resin Conversion to Chloride Form:

-

Take ~2.0 g of the quaternized resin (currently in Iodide form).

-

Wash it thoroughly with 1 M HCl to replace the iodide ions with chloride ions.

-

Wash with deionized water until the filtrate is neutral (pH 7).

-

Dry the resin in the chloride (Cl⁻) form at 50 °C.

-

-

Measurement:

-

Accurately weigh approximately 1.0 g of the dry resin (Cl⁻ form) into a 250 mL Erlenmeyer flask. Let this mass be W.

-

Add 100 mL of 1.0 M NaCl solution to the flask. This will displace the Cl⁻ ions from the resin with OH⁻ ions from the solution (this step is for conditioning, the actual exchange happens in the next step with the titrant). Correction: The standard method involves displacing the counter-ion (Cl-) with a known excess of another ion (like NO3-) and titrating the displaced ion, or more simply for strong base resins, titrating the hydroxide form.

-

Corrected Step 2: Accurately weigh ~1.0 g of the dry resin (OH⁻ form - prepared by treating Cl⁻ form with excess NaOH then washing with DI water until neutral). Let this mass be W.

-

Add 100 mL of 0.1 M HCl to the flask to neutralize all the hydroxide ions on the resin.

-

Allow the mixture to equilibrate for 4-6 hours with occasional shaking.

-

-

Titration:

-

Titrate the excess HCl in the solution with the standardized 0.1 M NaOH solution using phenolphthalein as the indicator.

-

Record the volume of NaOH used (V_NaOH).

-

Perform a blank titration with 100 mL of the initial 0.1 M HCl solution to find the initial moles of acid.

-

-

Calculation:

-

IEC (meq/g) = [ (Initial moles of HCl) - (Moles of NaOH used for back-titration) ] / W

-

Application in Drug Delivery: Drug-Resin Complexation

Ion exchange resins are highly effective carriers for ionic drugs. The drug is loaded onto the resin to form a "drug-resinate," which is a stable, insoluble complex. [11]This complex can mask the bitter taste of a drug or provide a mechanism for controlled release.

Mechanism of Drug Loading and Release: Drug release from the resinate in the body, for instance in the gastrointestinal tract, is triggered by the high concentration of ions (like Cl⁻ in the stomach or phosphate ions in the intestine). These ions compete with the drug for the binding sites on the resin, leading to the release of the drug, which can then be absorbed. [2][11]

Caption: Mechanism of ion exchange for drug loading and in vivo release.

Protocol 4: Loading of an Anionic Drug (e.g., Diclofenac Sodium)

Rationale: This protocol demonstrates how to load an anionic model drug onto the synthesized strong base resin. The efficiency of loading depends on factors like drug concentration, pH, temperature, and contact time.

Materials:

-

Quaternized strong base resin (Cl⁻ form)

-

Diclofenac Sodium (or other anionic drug)

-

Deionized water

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare Drug Solution: Prepare a stock solution of Diclofenac Sodium in deionized water (e.g., 1 mg/mL).

-

Drug Loading:

-

Accurately weigh 500 mg of the dry resin into a flask.

-

Add 50 mL of the drug solution.

-

Seal the flask and shake it using an orbital shaker at room temperature for 24 hours to ensure equilibrium is reached.

-

-

Separation: Separate the drug-loaded resin (the drug-resinate) from the solution by filtration or centrifugation.

-

Washing: Gently wash the drug-resinate with a small amount of deionized water to remove any unbound drug from the surface.

-

Drying: Dry the drug-resinate in a vacuum oven at 40 °C.

-

Quantification of Loading:

-

Measure the concentration of the drug remaining in the filtrate using a UV-Vis spectrophotometer at the drug's λ_max.

-

Calculate the amount of drug loaded onto the resin by subtracting the amount of drug remaining in the solution from the initial amount.

-

Drug Loading (mg/g) = (Initial Drug Mass - Final Drug Mass in Solution) / Mass of Resin.

-

References

- A Comparative Performance Analysis of Polymers

- Gamma radiolysis of anion exchange resins based on 4-vinylpyridine in aqueous solution. ScienceDirect.

- Ion exchange resins as drug delivery carriers. Journal of Chemical and Pharmaceutical Research (JOCPR).

- Ion exchange resins in drug delivery system. International Journal of Novel Research and Development (IJNRD).

- Applications of ion exchange resins in oral drug delivery systems. Impact Factor.

- ION EXCHANGE RESINS: PHARMACEUTICAL APPLICATIONS AND RECENT ADVANCEMENT.

- Ion Exchange Resins Transforming Drug Delivery Systems. PubMed.

- 4-Vinylpyridine. Wikipedia.

- Poly (4-vinyl pyridine) Sample #: P40424-4VP. Polymer Source.

- Ion exchange resins prepared from a mixed resin of vinyl pyridine copolymers and epihalohydrins-polyalkylene polyamines and methods of making and using same.

- Evaluation of a New, Macroporous Polyvinylpyridine Resin for Processing Plutonium Using Nitr

- Poly(4-vinylpyridine) average Mw ~60,000. Sigma-Aldrich.

- Enhancing the performance of Ion Exchange Resins in DM plants. Ion Exchange.

- Selection Guide for Polymeric Resins. Sigma-Aldrich.

- Synthesis, Characterization, and Some Properties of 4-Vinylpyridine-Cr(CO)5 Containing Polymers.

- Poly(vinyl pyridine)

- Poly(4-vinylpyridine) based anion exchange membrane.

- DuPont™ Ion Exchange Resins Fundamentals of Ion Exchange. DuPont.

- Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties.

- 4-Vinylpyridine-modified post-cross-linked resins and their adsorption of phenol and Rhodamine B. PubMed.

- Poly(4-vinylpyridine) resins towards perrhenate sorption and desorption.

- Production process for 4-vinylpyridine.

- Current Trends in Development and Use of Polymeric Ion-Exchange Resins in Wastewater Tre

- In situ synthesis of the Fe3O4@poly(4-vinylpyridine)

- Comparative evaluation of ion-exchange resins for natural organic matter removal from power plant source w

Sources

- 1. jocpr.com [jocpr.com]

- 2. ijnrd.org [ijnrd.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Ion Exchange Resins Transforming Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dupont.com [dupont.com]

- 6. Current Trends in Development and Use of Polymeric Ion-Exchange Resins in Wastewater Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. polymersource.ca [polymersource.ca]

- 11. impactfactor.org [impactfactor.org]

how to prevent auto-polymerization of 3,5-dimethyl-4-vinylpyridine during storage

Introduction

Welcome to the Technical Support Center for 3,5-dimethyl-4-vinylpyridine (DM4VP) . This highly reactive monomer is critical in the synthesis of specialized block copolymers, drug delivery systems, and functionalized resins. However, its activated vinyl group makes it notoriously susceptible to spontaneous auto-polymerization. This guide provides researchers and drug development professionals with field-proven protocols, mechanistic insights, and troubleshooting strategies to ensure monomer stability during storage and handling.

The Science of Auto-Polymerization: Causality and Mechanisms

To prevent auto-polymerization, one must understand the underlying of vinylpyridine derivatives[1].

Why is DM4VP so reactive?

The vinyl group in DM4VP is conjugated with the electron-withdrawing pyridine ring. This conjugation stabilizes intermediate radicals, making the monomer highly prone to free-radical polymerization. While the methyl groups at the 3 and 5 positions provide slight steric hindrance[2], they do not sufficiently lower the propagation rate constant to prevent spontaneous polymerization under ambient conditions[1][3]. Exposure to heat, UV light, or the depletion of stabilizing agents triggers an irreversible chain reaction, transforming the liquid monomer into a useless, solid polymer block[4].

The Mechanism of Phenolic Inhibition

Commercial DM4VP is typically stabilized with phenolic inhibitors such as Hydroquinone (HQ) or 4-tert-butylcatechol (TBC) [3]. Causality Insight: These inhibitors do not work in a vacuum. They act as radical scavengers by donating a hydrogen atom to the propagating radical, forming a resonance-stabilized phenoxy radical. Crucially, this process requires trace amounts of dissolved oxygen. Oxygen reacts with the primary carbon-centered radicals to form peroxy radicals, which are then efficiently[5].

Mechanistic pathway of DM4VP auto-polymerization and phenolic inhibitor intervention.

Quantitative Data: Inhibitor and Storage Parameters

Selecting the right inhibitor and understanding its operational limits is critical for long-term storage.

| Inhibitor Type | Typical Concentration | Oxygen Requirement | Optimal Storage Temp | Shelf Life (Estimated) | Removal Method |

| Hydroquinone (HQ) | 100 - 250 ppm | Required (Trace) | ≤ -20°C | 6 - 12 Months | Basic Alumina / Distillation |

| 4-tert-Butylcatechol (TBC) | 500 - 1000 ppm | Required (Trace) | ≤ -20°C | 12 - 18 Months | Basic Alumina / Distillation |

| Monomethyl Ether HQ (MEHQ) | 100 - 500 ppm | Required (Trace) | ≤ -20°C | 6 - 12 Months | Basic Alumina / Distillation |

| None (Purified) | 0 ppm | N/A | ≤ -78°C | < 1 Week | N/A (Use Immediately) |

Experimental Protocols: Safe Handling and Purification

To ensure experimental reproducibility, the inhibitor must be removed immediately prior to polymerization. Below is the self-validating protocol for inhibitor removal and safe re-storage.

Protocol: Inhibitor Removal via Basic Alumina Column

Objective: Remove phenolic inhibitors (HQ/TBC) to yield highly reactive, pure DM4VP for immediate use.

-

Preparation: Pack a glass chromatography column with activated basic alumina (Brockmann Grade I). Use approximately 10 g of alumina per 10 mL of monomer.

-

Elution: Pass the commercial DM4VP (containing inhibitor) through the column at room temperature. Self-Validation Check: The eluent should be completely colorless. A yellowish tint indicates incomplete inhibitor removal or early-stage oxidation.

-

Verification: Test a 100 µL aliquot with a UV-Vis spectrophotometer or NMR to confirm the absence of aromatic phenolic peaks.

-

Immediate Use: The purified monomer must be used within 2-4 hours. Keep it on an ice bath (0°C) during experimental setup to suppress premature radical formation[1][3].

Protocol: Long-Term Storage of Unused Monomer

Objective: Safely store leftover purified monomer.

-

Inhibitor Addition: Add fresh Hydroquinone (HQ) to the purified monomer to achieve a final concentration of 100 ppm (1 mg HQ per 10 g of monomer).

-

Agitation: Stir gently until the inhibitor is completely dissolved.

-

Atmosphere Control: Do not sparge with 100% Argon or Nitrogen. Leave a small headspace of ambient air in the vial to provide the trace oxygen necessary for the inhibitor to function[5].

-

Sealing and Storage: Seal the amber glass vial tightly with a PTFE-lined cap. Wrap with Parafilm and [4].

Experimental workflow for the purification, utilization, and safe re-storage of DM4VP.

Troubleshooting Guides & FAQs

Q: I stored my DM4VP under a strict Argon atmosphere to prevent degradation, but it polymerized in the freezer. Why? A: This is a classic case of inhibitor failure due to oxygen starvation. Phenolic inhibitors like HQ and TBC require trace amounts of dissolved oxygen to form the peroxy radicals that they subsequently scavenge[5]. By storing the monomer under 100% Argon, you removed the oxygen, rendering the inhibitor useless. Always leave a small headspace of air when storing phenolic-inhibited monomers.

Q: The monomer in my storage bottle has turned highly viscous and slightly yellow. Can I still use it? A: No. An increase in viscosity indicates that auto-polymerization has already begun, forming oligomers and long polymer chains[4]. The yellowing often results from the oxidation of the inhibitor or the formation of conjugated polymer byproducts. Using this compromised batch will severely skew your stoichiometry and ruin downstream block copolymer synthesis. Dispose of it according to hazardous waste protocols.

Q: How can I tell if the basic alumina column successfully removed all the inhibitor? A: Visually, the monomer should be crystal clear. For analytical validation, you can run a quick 1 H-NMR scan; the absence of aromatic proton peaks corresponding to HQ (around 6.6 ppm) or TBC confirms successful removal. Alternatively, a UV-Vis scan showing the disappearance of the phenolic absorption band is a reliable self-validating check.

Q: Can I use vacuum distillation instead of an alumina column to purify DM4VP? A: Yes, vacuum distillation is highly effective[3]. However, because heat induces polymerization, you must distill under high vacuum (e.g., 10-20 mmHg) to lower the boiling point significantly (below 60°C). Crucially, you must add a non-volatile polymerization inhibitor (like phenothiazine or extra TBC) to the distillation pot prior to heating to prevent the bulk liquid from polymerizing during the process.

References

-

Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility Source: ACS Macromolecules URL:[Link]

-

Redox Initiation of Bulk Thiol-Ene Polymerizations (Mechanism of MEHQ/HQ Inhibition) Source: National Institutes of Health (PMC) URL:[Link]

-

Safety Data Sheet: 4-Vinylpyridine (Analogous Storage Protocols) Source: Scientific Polymer Products URL:[Link]

-

The Synthesis of New 3,5-Dimethyl-4-Substituted Pyridines Source: Canadian Journal of Chemistry URL:[Link]

Sources

Technical Support Center: Purification of 3,5-Dimethyl-4-vinylpyridine (DMVP)

Welcome to the Technical Support Center for the purification and handling of commercial grade 3,5-dimethyl-4-vinylpyridine (DMVP). As a highly reactive monomer, DMVP is widely used in the synthesis of polyelectrolytes, drug delivery vehicles, and surface-grafted materials. However, due to the electron-donating nature of the two methyl groups on the pyridine ring, the vinyl group is exceptionally susceptible to spontaneous radical polymerization.

To ensure shelf-life, commercial suppliers add phenolic inhibitors such as hydroquinone (HQ) or tert-butylcatechol (TBC) 1. For sensitive downstream applications, these inhibitors and any formed oligomers must be rigorously removed. This guide provides field-proven, self-validating protocols to ensure the highest monomer purity.

Quantitative Parameters & Specifications

Before beginning the purification workflow, it is critical to understand the physical and chemical parameters distinguishing the commercial grade from the purified monomer.

| Parameter | Commercial Grade (Impure) | Purified Grade (Monomer) | Causality / Rationale |

| Inhibitor Concentration | 100 – 1000 ppm (HQ/TBC) | < 1 ppm | Complete removal is required for controlled radical polymerizations. |